molecular formula C10H5F4NO B12280962 2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone

2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone

Cat. No.: B12280962
M. Wt: 231.15 g/mol
InChI Key: MAKXRDHUMVJFIS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone is a fluorinated indole derivative with the molecular formula C10H5F4NO and a molecular weight of 231.15 g/mol This compound is notable for its unique structure, which includes both trifluoromethyl and fluoroindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone typically involves the electrophilic fluorination of indole derivatives. One common method includes the treatment of N-acylindole with trifluoromethyl hypofluorite (CF3OF) in a solvent like CF3Cl at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives . Another approach involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles, resulting in the formation of 3-fluoroindole derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of the indole ring, this compound can participate in electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Substitution Reactions: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoromethyl hypofluorite, cesium fluoroxysulfate, and Selectfluor. Reaction conditions often involve low temperatures and the use of polar solvents to facilitate the fluorination process .

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of new materials and pharmaceuticals.

    Biology: Fluorinated indole derivatives have been studied for their potential as inhibitors of various enzymes and receptors, including HIV-1 and CB2 cannabinoid receptors.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of antiviral and anticancer agents.

    Industry: It can be used in the production of specialty chemicals and advanced materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(3,5-dichloro-4-fluorophenyl)ethanone: Used as a pesticide intermediate.

    1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Evaluated as an HIV-1 inhibitor.

Uniqueness

2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone is unique due to its combination of trifluoromethyl and fluoroindole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H5F4NO

Molecular Weight

231.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H5F4NO/c11-6-2-1-3-7-8(6)5(4-15-7)9(16)10(12,13)14/h1-4,15H

InChI Key

MAKXRDHUMVJFIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C(=O)C(F)(F)F

Origin of Product

United States

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